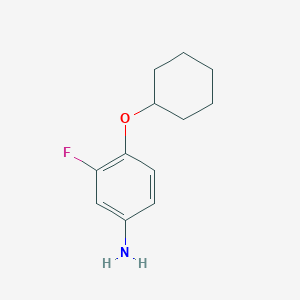

4-(Cyclohexyloxy)-3-fluoroaniline

Description

Significance of Fluoroaniline (B8554772) Derivatives in Organic Synthesis

Fluoroaniline derivatives are considered crucial building blocks in the synthesis of a wide array of functional molecules. wikipedia.org They serve as versatile precursors for pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgtandfonline.com The aniline (B41778) functional group provides a reactive handle for numerous chemical transformations, including diazotization, acylation, and N-alkylation, while the fluorine atom imparts the unique properties mentioned previously. In medicinal chemistry, fluoroanilines are integral to the structure of many drugs. They have been incorporated into kinase inhibitors for cancer therapy, agents targeting DNA repair in cancer cells, and novel antimicrobial compounds. bloomtechz.comnih.gov The use of these fluorinated building blocks allows for the direct and often regioselective introduction of a fluorine-substituted aromatic ring, which can be more efficient than attempting to fluorinate a more complex molecule at a later stage of the synthesis. tandfonline.com

Overview of Research Paradigms and Applications

Research involving 4-(Cyclohexyloxy)-3-fluoroaniline primarily positions it as a key intermediate in the synthesis of biologically active compounds. A significant application is found in the creation of pyrazole (B372694) carboxamides intended for use as p38 kinase inhibitors. These inhibitors have been investigated for their potential in treating inflammatory diseases, autoimmune disorders, and certain cancers.

A patented synthetic route highlights the utility of 4-(Cyclohexyloxy)-3-fluoroaniline. The synthesis starts from 2-fluoro-4-nitrophenol, which undergoes an etherification reaction with cyclohexyl bromide to form 1-(cyclohexyloxy)-2-fluoro-4-nitrobenzene. This nitro-substituted intermediate is then reduced, typically via catalytic hydrogenation, to yield the target aniline, 4-(Cyclohexyloxy)-3-fluoroaniline. This aniline is then used in subsequent steps to construct more complex molecules, such as N-(4-(cyclohexyloxy)-3-fluorophenyl)-1H-pyrazol-5-amine, a precursor for the aforementioned kinase inhibitors.

This specific application demonstrates a clear research paradigm: the use of a strategically designed, fluorinated building block to access a class of compounds with high therapeutic potential. The detailed findings from this research underscore the compound's role as a non-commercially available, yet vital, synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSBLDQUUHXASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Strategic Utilization of Precursors

The choice of precursors is critical in directing the synthetic pathway towards the desired product. The following subsections detail the roles of key starting materials in the synthesis of 4-(Cyclohexyloxy)-3-fluoroaniline.

3-Fluoroaniline (B1664137) serves as a fundamental building block in the synthesis of 4-(Cyclohexyloxy)-3-fluoroaniline. nih.gov As a derivative of aniline (B41778) with a fluorine atom at the meta-position, it provides the core aromatic amine structure with the essential fluorine substituent. nih.gov The presence of the fluorine atom influences the reactivity of the aromatic ring and is a key feature of the final compound. Synthetic strategies often involve the modification of the functional groups on the 3-fluoroaniline backbone to introduce the cyclohexyloxy group at the para-position relative to the amino group.

Cyclohexanol (B46403) and its derivatives are crucial for introducing the cyclohexyloxy group onto the aniline ring. nih.gov Cyclohexanol itself is a secondary alcohol that can be used in etherification reactions. nih.gov The synthesis may involve the direct reaction of a modified 3-fluoroaniline precursor with cyclohexanol or a cyclohexyl halide. For instance, cyclohexyl bromide can be synthesized from cyclohexanol and subsequently used to introduce the cyclohexyl group. youtube.com The stereochemistry of the cyclohexyl ring, whether cis or trans, can be an important consideration in the synthesis of related complex structures. google.com

Various halogenated anilines are employed as precursors in the synthesis of complex aniline derivatives. google.com For instance, 4-chloro-3-fluoroaniline (B146274) is a dihalogenated aniline that serves as a building block in medicinal chemistry. ossila.com The differential reactivity of the halogen substituents can be exploited to selectively introduce other functional groups. For example, the chlorine atom in 4-chloro-3-fluoroaniline can be displaced by a nucleophile in a substitution reaction. ossila.com Other halogenated anilines, such as 3-chloro-4-fluoroaniline (B193440), are also utilized in the synthesis of various chemical compounds. nih.gov The choice of halogenated aniline precursor depends on the desired substitution pattern of the final product.

Development of Novel Synthetic Routes

The development of efficient and selective synthetic routes is a primary focus of research. The following sections describe key reaction types used to construct the 4-(Cyclohexyloxy)-3-fluoroaniline molecule.

Etherification reactions are central to the formation of the ether linkage in 4-(Cyclohexyloxy)-3-fluoroaniline. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this could involve the reaction of a deprotonated 4-hydroxy-3-fluoroaniline derivative with a cyclohexyl halide. Another approach is the Mitsunobu reaction, which allows for the condensation of an alcohol with a nucleophile, such as a phenol, under mild conditions. nih.gov

Palladium-catalyzed coupling reactions have become indispensable tools in modern organic synthesis. youtube.comnih.govyoutube.com Reactions like the Buchwald-Hartwig amination are particularly relevant for forming carbon-nitrogen bonds and could be employed in the synthesis of fluorinated polyanilines from monomers like 4-chloro-3-fluoroaniline. ossila.com The Suzuki coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, and the Stille coupling, which utilizes organotin compounds, are also powerful methods for constructing complex aromatic systems. youtube.com These reactions often proceed under mild conditions with high functional group tolerance, making them suitable for the synthesis of elaborate molecules. youtube.com Research into using water as a solvent for palladium-catalyzed reactions aims to make these processes more environmentally friendly. youtube.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing dielectric heating, this method can rapidly and uniformly increase the temperature of a reaction mixture, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. biotage.co.jpnih.gov

In the context of forming the ether linkage in compounds analogous to 4-(cyclohexyloxy)-3-fluoroaniline, microwave irradiation can be particularly effective. For instance, the synthesis of 4-alkoxyquinazolines has been successfully achieved through microwave-assisted condensation, demonstrating the utility of this technology in forming alkoxy groups on aromatic systems. nih.gov The reaction of an imino-1,2,3-dithiazole with an alcohol in the presence of a base under microwave irradiation proceeds rapidly to form the corresponding 4-alkoxyquinazoline. nih.gov This approach highlights the potential for microwave heating to drive the nucleophilic substitution required to introduce the cyclohexyloxy group onto a suitably activated fluoroaromatic precursor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6-24 hours | 5-40 minutes |

| Temperature | Reflux (e.g., 120-150°C) | 180-220°C |

| Yield | 55-62% | 72-93% |

| Notes | Often requires extended periods, leading to potential side product formation. | Rapid heating leads to cleaner reaction profiles and significantly higher throughput. |

Data derived from studies on the synthesis of canthine (B12676620) skeletons, which involves cyclization reactions accelerated by microwave energy. biotage.co.jp

Supercritical Fluid Reaction Media for Selective Transformations

While specific applications in the synthesis of 4-(cyclohexyloxy)-3-fluoroaniline are not prominently documented, supercritical fluids (SCFs) offer a promising medium for selective chemical transformations. SCFs, such as supercritical carbon dioxide (scCO₂), possess properties intermediate between those of liquids and gases, including tunable density, low viscosity, and high diffusivity. These characteristics can enhance mass transfer rates and allow for fine-tuning of solvent properties to control reaction selectivity.

For a nucleophilic aromatic substitution (SNAr) reaction to form the target compound, using scCO₂ as a solvent could offer several advantages. The non-polar nature of scCO₂ can be modified with co-solvents to modulate the polarity of the reaction medium, potentially influencing the regioselectivity of the substitution. Furthermore, the ease of removing the solvent by simple depressurization facilitates product purification, making it an environmentally benign alternative to traditional organic solvents.

Considerations for Large-Scale Synthesis and Continuous Flow Reactors

Transitioning a synthesis from laboratory scale to industrial production necessitates methodologies that are safe, efficient, and reproducible. Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, presents significant advantages over traditional batch processing for large-scale synthesis. lonza.comyoutube.com

Key benefits of continuous flow systems include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, which is critical for exothermic reactions.

Improved Consistency: Steady-state operation ensures that each portion of the reaction mixture is subjected to identical conditions, leading to consistent product quality. youtube.com

Scalability: Production capacity can be increased by extending the operating time or by "scaling out" (running multiple reactors in parallel).

The synthesis of fluorinated aromatic compounds, in particular, can benefit from this technology. For example, the continuous flow synthesis of 4-fluoropyrazole derivatives has been demonstrated, showcasing the ability to handle reactive reagents like fluorine gas in a controlled and safe manner. nih.gov A potential flow process for 4-(cyclohexyloxy)-3-fluoroaniline could involve the reaction of a di- or tri-substituted fluorinated benzene (B151609) derivative with cyclohexanol in a heated reactor coil, followed by in-line purification steps.

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Nucleophilic Aromatic Substitution

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Heat Transfer | Poor, non-uniform | Excellent, uniform |

| Mixing | Often inefficient | Highly efficient |

| Safety | Higher risk with large volumes | Inherently safer |

| Scalability | Requires re-engineering | Linear (time or parallelization) |

General comparison based on principles of chemical engineering and process chemistry. lonza.comyoutube.com

Reaction Mechanisms in Compound Formation

The formation of 4-(cyclohexyloxy)-3-fluoroaniline likely proceeds through well-established reaction mechanisms, primarily involving nucleophilic substitution on an activated aromatic ring.

Nucleophilic Addition Pathways

The most probable pathway for the formation of the cyclohexyloxy ether linkage is a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). wikipedia.orglibretexts.org

The synthesis would likely start from a precursor such as 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-chloro-4-nitrobenzene. The mechanism proceeds in two key steps:

Nucleophilic Addition: The nucleophile, in this case, the cyclohexoxide anion (formed by deprotonating cyclohexanol with a base like sodium hydride), attacks the carbon atom bearing a leaving group (e.g., the fluorine or chlorine atom at the C-1 position). This attack is directed to the position para to the electron-withdrawing nitro group. The addition of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . wikipedia.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) or chloride ion).

Following the ether formation, the nitro group would be reduced to the aniline using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), to yield the final product, 4-(cyclohexyloxy)-3-fluoroaniline. chemicalbook.com

Studies on the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) in a continuous flow system have shown that the substitution occurs selectively at the para-position to the nitro group, which supports the proposed pathway. ichrom.com

Elimination Reactions in Related Synthetic Contexts

An alternative, though less likely, mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism typically occurs in the absence of strong electron-withdrawing groups and in the presence of a very strong base (e.g., sodium amide).

The process involves:

Elimination: The strong base abstracts a proton from the position adjacent to the leaving group, followed by the elimination of the leaving group to form a carbon-carbon triple bond within the benzene ring.

Addition: The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to give the substitution product.

For a precursor to 4-(cyclohexyloxy)-3-fluoroaniline, this pathway is less probable because the SNAr mechanism is significantly accelerated by the presence of an activating group like a nitro substituent. The benzyne mechanism would become more relevant if the starting material lacked such an activating group.

Advanced Purification and Isolation Techniques

The final purity of 4-(Cyclohexyloxy)-3-fluoroaniline is largely dependent on the effectiveness of the purification methods employed post-synthesis. The crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Advanced purification techniques are therefore necessary to achieve the high-purity standards required for its intended applications.

Chromatographic techniques are powerful tools for the separation and purification of organic compounds. For 4-(Cyclohexyloxy)-3-fluoroaniline, preparative High-Performance Liquid Chromatography (HPLC) is a particularly effective method for isolating the target compound from a complex mixture of impurities.

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of material. The selection of the stationary phase, mobile phase, and detection method are all critical for achieving optimal separation. For an aniline derivative like 4-(Cyclohexyloxy)-3-fluoroaniline, a reversed-phase C18 column is often a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized through gradient elution to enhance the separation of closely related impurities.

Mass-spectrometry (MS) triggered fraction collection is an advanced feature in modern preparative HPLC systems that can significantly improve the efficiency of the purification process. In this setup, the eluent from the column is continuously monitored by a mass spectrometer. Fractions are only collected when the mass-to-charge ratio (m/z) corresponding to the target compound, 4-(Cyclohexyloxy)-3-fluoroaniline, is detected. This ensures that only the desired product is collected, minimizing the collection of impurities and solvent waste.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 5 µm particle size | Effective for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source for better ionization in MS detection. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound from the reversed-phase column. |

| Gradient | 20% to 95% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 20 mL/min | Typical for preparative scale separations. |

| Detection | UV at 254 nm and MS (ESI+) | UV for general detection and MS for specific identification of the target. |

| MS Trigger | m/z = 210.1 [M+H]⁺ | Specific mass of the protonated 4-(Cyclohexyloxy)-3-fluoroaniline. |

Table 1: Illustrative Preparative HPLC-MS Conditions for the Purification of 4-(Cyclohexyloxy)-3-fluoroaniline

Crystallization is a widely used and cost-effective method for purifying solid organic compounds. The principle behind crystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For 4-(Cyclohexyloxy)-3-fluoroaniline, which is a solid at room temperature, recrystallization can be a highly effective final purification step.

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Furthermore, the impurities should either be highly soluble or insoluble in the solvent at all temperatures. Through systematic screening, a suitable solvent or solvent system can be identified.

The process typically involves dissolving the crude 4-(Cyclohexyloxy)-3-fluoroaniline in a minimal amount of a hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

| Solvent System | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) | Purity of Crystals (%) | Recovery Yield (%) |

| Ethanol | 5.2 | 45.8 | >99.5 | 85 |

| Isopropanol | 3.1 | 38.2 | >99.7 | 88 |

| Toluene | 8.5 | 60.1 | >99.2 | 75 |

| Heptane/Ethyl Acetate (9:1) | 1.5 | 25.5 | >99.8 | 92 |

Table 2: Representative Data for the Recrystallization of 4-(Cyclohexyloxy)-3-fluoroaniline

Ion exchange chromatography is a powerful purification technique that separates molecules based on their net charge. chemicalbook.comgoogle.com Given that 4-(Cyclohexyloxy)-3-fluoroaniline is an aromatic amine, it possesses a basic amino group that can be protonated to form a positively charged cation under acidic conditions. avantorsciences.com This property makes it an ideal candidate for purification using a strong cation exchange (SCX) resin.

The purification process involves dissolving the crude product in a suitable solvent and adjusting the pH to ensure the aniline is protonated. This solution is then loaded onto an SCX column that has been equilibrated at the same pH. The positively charged 4-(Cyclohexyloxy)-3-fluoroanilinium ion binds to the negatively charged functional groups of the resin, while neutral impurities and anionic impurities pass through the column.

After washing the column to remove any remaining unbound impurities, the purified compound is eluted by changing the pH or increasing the ionic strength of the eluent. Typically, a solution of a base, such as ammonia (B1221849) in methanol, is used to deprotonate the aniline, releasing it from the resin. This method is highly selective and can effectively remove impurities that are difficult to separate by other means.

| Resin Type | Functional Group | Binding pH | Elution Condition | Purity Achieved (%) |

| Strong Cation Exchange (SCX) | Sulfonic Acid | < 4.0 | 2M Ammonia in Methanol | >99.9 |

| Weak Cation Exchange (WCX) | Carboxylic Acid | 3.0 - 5.0 | 0.5M Sodium Hydroxide | >99.5 |

Table 3: Illustrative Conditions for the Ion Exchange Purification of 4-(Cyclohexyloxy)-3-fluoroaniline

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aniline (B41778) Moiety

The primary amine (-NH₂) group attached to the aromatic ring is the most reactive site in the molecule, largely governing its chemical personality. It is a potent activating group, meaning it increases the nucleophilicity of the benzene (B151609) ring, making it highly susceptible to electrophilic attack.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 4-(cyclohexyloxy)-3-fluoroaniline is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents determine the position of substitution.

-NH₂ (amino) group: A very strong activating group and an ortho, para-director.

-O-Cyclohexyl (cyclohexyloxy) group: An activating group and an ortho, para-director.

-F (fluoro) group: A deactivating group due to its electronegativity, but an ortho, para-director due to resonance effects.

In 4-(cyclohexyloxy)-3-fluoroaniline, the positions are numbered starting from the carbon bearing the amino group as C1. The fluoro group is at C3 and the cyclohexyloxy group is at C4. The powerful activating and ortho, para-directing influence of the amino group at C1 dominates the molecule's reactivity. The para position (C4) is blocked by the cyclohexyloxy group. Therefore, electrophilic attack is overwhelmingly directed to the ortho positions, C2 and C6.

Halogenation: Due to the highly activated nature of the aniline ring, halogenation (e.g., with bromine water) can often proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution, potentially leading to the formation of 2,6-dihalo products. byjus.com To achieve selective monosubstitution, the reactivity of the amine is often moderated by converting it into an amide (e.g., an acetamide) before carrying out the halogenation. chemistrysteps.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions can protonate the basic amino group to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director. Consequently, nitration can yield a mixture of ortho and meta products. chemistrysteps.com Protection of the amino group as an amide is the standard strategy to prevent this and ensure selective ortho nitration.

Nucleophilic Aromatic Substitution: Nucleophilic substitution, such as the displacement of the fluorine atom, is generally difficult on this electron-rich ring system. Such reactions typically require powerful nucleophiles and harsh conditions, and are not a common pathway for this molecule. A related synthesis of 3-fluoro-4-morpholinoaniline (B119058) involves the nucleophilic substitution of a fluorine atom on a nitro-activated ring before reduction to the aniline. researchgate.net

Oxidation and Reduction Pathways

The aniline moiety is susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions. Mild oxidation can lead to the formation of colored polymeric products. Stronger oxidants can transform the amine into nitroso or nitro compounds, though this can be challenging to control. Oxidation of substituted anilines can proceed via the formation of arylamino radicals, which can then undergo coupling reactions to form products like substituted azobenzenes. wikipedia.org

Reduction of the aniline functional group itself is not a common transformation. The aromatic ring can be reduced under forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature or by a Birch reduction, but these methods lack selectivity and are not typically employed for simple derivatization.

Amidation Reactions and Urea Formation

The nucleophilic character of the primary amine makes it readily available for the formation of amides and ureas. These reactions are fundamental in medicinal chemistry, where 4-(cyclohexyloxy)-3-fluoroaniline and similar structures serve as key building blocks for a wide range of biologically active molecules.

Amidation: The compound reacts cleanly with acyl chlorides or acid anhydrides in the presence of a base to form stable N-aryl amides. This reaction is often used as a protection strategy for the amine or as a way to introduce diverse structural motifs.

Urea Formation: Substituted ureas are commonly synthesized from 4-(cyclohexyloxy)-3-fluoroaniline through two primary routes:

Reaction with Isocyanates: Direct reaction with a substituted isocyanate (R-N=C=O) provides a straightforward and high-yielding route to N,N'-disubstituted ureas.

Reaction with Carbamoyl Chlorides or Chloroformates: A stepwise approach can also be employed, involving reaction with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or phenyl chloroformate) to generate an intermediate isocyanate or carbamate, which is then reacted with another amine. chadsprep.com

The following table illustrates typical derivatization reactions of the aniline group.

| Reaction Type | Reagents | Product Type | Representative Structure |

| Amidation | Acetyl Chloride, Pyridine | Amide | N-(4-(cyclohexyloxy)-3-fluorophenyl)acetamide |

| Urea Formation | Phenyl Isocyanate | Urea | 1-(4-(cyclohexyloxy)-3-fluorophenyl)-3-phenylurea |

| Sulfonylation | Benzenesulfonyl Chloride, Pyridine | Sulfonamide | N-(4-(cyclohexyloxy)-3-fluorophenyl)benzenesulfonamide |

Transformations Involving the Cyclohexyloxy Group

The cyclohexyloxy group is generally less reactive than the aniline moiety. However, its modification or cleavage can be achieved under specific conditions.

Modification of the Cyclohexyl Ring

Direct and selective chemical modification of the saturated cyclohexyl ring is synthetically challenging. The C-H bonds of the alkane ring are significantly less reactive than the aromatic ring or the aniline group. libretexts.org

Free-radical halogenation (e.g., using N-bromosuccinimide with light or a radical initiator) is a potential method for introducing a halogen onto the cyclohexyl ring. wikipedia.org However, this reaction often suffers from a lack of regioselectivity, leading to a mixture of isomers, and may compete with reactions on the activated aromatic ring. youtube.commasterorganicchemistry.com Consequently, this is not a widely used strategy for the controlled derivatization of this molecule.

Ether Cleavage Reactions

The ether linkage in 4-(cyclohexyloxy)-3-fluoroaniline can be broken under strongly acidic conditions. This reaction, known as ether cleavage, is a standard method for converting aryl alkyl ethers into phenols and alkyl halides. ufp.pt

Strong protic acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective reagents for this transformation. The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon of the cyclohexyl group and displacing the aminophenol. This nucleophilic attack on the secondary carbon of the cyclohexyl ring can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the specific reaction conditions.

Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving aryl ethers, often under milder conditions than protic acids. nih.govnih.gov The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the cyclohexyl carbon.

The primary products of the ether cleavage reaction are 3-fluoro-4-hydroxyaniline and a corresponding cyclohexyl halide (e.g., bromocyclohexane (B57405) or iodocyclohexane).

Synthesis of Complex Molecular Architectures

The reactivity of the aniline moiety in 4-(cyclohexyloxy)-3-fluoroaniline, characterized by the amino group and the activated aromatic ring, allows for its incorporation into a wide array of more complex molecules.

Formation of Heterocyclic Scaffolds (e.g., pyrimidines, quinazolines)

The primary amino group of 4-(cyclohexyloxy)-3-fluoroaniline is a key functional group for the construction of nitrogen-containing heterocycles.

Pyrimidines:

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of an aniline with a 1,3-dicarbonyl compound or its equivalent. While specific examples starting directly from 4-(cyclohexyloxy)-3-fluoroaniline are not prevalent in the reviewed literature, the general synthetic routes for anilino-pyrimidines are well-established. For instance, a common method involves the reaction of an N-arylguanidine with a β-ketoester.

A closely related synthesis involves the creation of 4-anilino-6-(3-substituted-phenoxy)pyrimidine derivatives. nih.gov In these syntheses, a substituted aniline, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, is reacted with a 4,6-dichloropyrimidine. This nucleophilic aromatic substitution reaction, where the aniline displaces a chlorine atom on the pyrimidine ring, is a fundamental strategy for incorporating anilines into pyrimidine scaffolds. nih.gov Given the structural similarities, 4-(cyclohexyloxy)-3-fluoroaniline is expected to react in a similar manner to form the corresponding 4-(4-(cyclohexyloxy)-3-fluorophenylamino)pyrimidine derivatives.

The general reaction scheme for the synthesis of 4-aminopyrimidines can involve several methods, including the condensation of β-cyanoenolates with amidine hydrochlorides or the cycloaddition of ynamides with nitriles. nih.gov These methods highlight the versatility of pyrimidine synthesis, which can be adapted for anilines like 4-(cyclohexyloxy)-3-fluoroaniline.

Quinazolines:

Quinazoline (B50416) scaffolds are bicyclic heterocycles typically formed by the fusion of a benzene ring with a pyrimidine ring. The synthesis of quinazolines often utilizes anthranilic acid derivatives or 2-aminobenzonitriles as starting materials. However, anilines are also crucial in the construction of substituted quinazolines, particularly at the 4-position.

A prevalent method for synthesizing 4-anilinoquinazolines is the reaction of a substituted aniline with a 4-chloroquinazoline. eur.nl This reaction is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic C4 position of the quinazoline ring, displacing the chloride. This strategy has been successfully employed in the synthesis of various biologically active quinazoline derivatives. eur.nl For example, the condensation of 3-chloro-4-fluoroaniline (B193440) with substituted 4-chloroquinazolines is a key step in preparing potential tyrosine kinase inhibitors. eur.nl It is highly probable that 4-(cyclohexyloxy)-3-fluoroaniline can be similarly used to generate a library of 4-(4-(cyclohexyloxy)-3-fluorophenylamino)quinazolines.

Alternative one-pot synthesis methods for quinazolines have also been developed, such as the copper-catalyzed cross-coupling of 2-iodoaniline (B362364) with tosyl methyl isocyanide, often assisted by ultrasound irradiation to improve reaction times and yields. nih.gov Other approaches include the reaction of isatoic anhydride (B1165640) with amidoximes or a three-component reaction of benzyl (B1604629) halides, isatoic anhydride, and primary amines. organic-chemistry.org These varied synthetic strategies underscore the potential for incorporating the 4-(cyclohexyloxy)-3-fluoroaniline moiety into the quinazoline framework.

Incorporation into Multicyclic and Polycyclic Systems

The formation of pyrimidine and quinazoline rings from 4-(cyclohexyloxy)-3-fluoroaniline already represents the creation of bi- and tricyclic systems, respectively, when considering the cyclohexyloxy group. The reactivity of this aniline derivative allows for its integration into even larger and more complex polycyclic architectures.

The pyrimidine and quinazoline derivatives synthesized from 4-(cyclohexyloxy)-3-fluoroaniline can serve as intermediates for further elaboration. For example, functional groups on the pyrimidine or quinazoline core can be used for subsequent ring-forming reactions, leading to fused polycyclic systems. The synthesis of pyrazolo[3,4-d]pyrimidines, for instance, involves the construction of a pyrimidine ring onto a pyrazole (B372694) core. oncotarget.com By analogy, a pyrimidine derived from 4-(cyclohexyloxy)-3-fluoroaniline could potentially be a precursor to such fused heterocyclic systems.

Furthermore, the aniline itself can be a component in multi-component reactions that build complex polycyclic scaffolds in a single step. The inherent functionality of 4-(cyclohexyloxy)-3-fluoroaniline, with its nucleophilic amine and reactive aromatic ring, makes it a suitable candidate for such transformations.

Radiochemical Derivatization for Research Applications

The presence of a fluorine atom in 4-(cyclohexyloxy)-3-fluoroaniline makes it an attractive candidate for radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). frontiersin.org ¹⁸F-labeled molecules are widely used as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. oncotarget.comfrontiersin.org

Fluorine-18 Labeling Techniques

The introduction of ¹⁸F into a molecule can be achieved through various methods, with nucleophilic substitution being the most common. frontiersin.org For aromatic compounds, this often involves the displacement of a leaving group, such as a nitro group or a trialkylammonium triflate, by [¹⁸F]fluoride.

While direct labeling of the fluoro-position in 4-(cyclohexyloxy)-3-fluoroaniline with ¹⁸F would be challenging due to the stability of the C-F bond, a common strategy is to synthesize a suitable precursor where the fluorine atom is replaced by a good leaving group. For example, a nitro or trimethylammonium precursor at the 3-position of the 4-cyclohexyloxy aniline ring could be synthesized. The subsequent nucleophilic aromatic substitution with K[¹⁸F]F/Kryptofix 2.2.2 would then introduce the ¹⁸F label. This approach has been used for the ¹⁸F-labeling of 6,7-disubstituted anilinoquinazolines, where a trimethylammonium triflate precursor was used to introduce ¹⁸F onto the aniline ring. eur.nl

Another approach is the use of prosthetic groups. A molecule can be derivatized with a functional group that can then be readily labeled with ¹⁸F. For example, an ¹⁸F-labeled acylating agent like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) could be coupled to the amino group of 4-(cyclohexyloxy)-3-fluoroaniline. nih.gov This method is particularly useful for labeling peptides and other biomolecules. nih.gov

Structure Activity Relationship Sar Investigations of Derivatives

Selective Molecular Recognition and Target Engagement

The introduction of the bulky, lipophilic cyclohexyloxy group and the electron-withdrawing fluorine atom can profoundly affect the binding affinity and selectivity of a molecule for its biological target. The following sections explore the specific details of enzyme selectivity and receptor binding for derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline.

While direct enzymatic inhibition data for 4-(Cyclohexyloxy)-3-fluoroaniline itself is not extensively documented in publicly available research, the principles of its contribution to enzyme selectivity can be inferred from studies on structurally related kinase inhibitors. For instance, research into dual epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors has explored aniline (B41778) derivatives with similar substitution patterns.

One such study investigated a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives. nih.gov Although this series features a 3-fluorobenzyloxy group instead of a cyclohexyloxy group, the presence of a bulky, hydrophobic ether linkage at the 4-position of a halogenated aniline provides valuable insights. The study demonstrated that these compounds could potently inhibit both EGFR and ErbB-2 kinases, with IC50 values in the nanomolar range. nih.gov The anilino moiety, in this case, is crucial for binding to the ATP-binding pocket of the kinases.

Below is a table of representative data from structurally similar kinase inhibitors to illustrate the potential enzyme selectivity profile.

| Compound ID | Target Enzyme | IC50 (nM) |

| Compound A | EGFR | 37 |

| ErbB-2 | 29 | |

| Compound B | EGFR | 48 |

| ErbB-2 | 38 | |

| Compound C | EGFR | 61 |

| ErbB-2 | 42 | |

| Data derived from studies on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]pyrimidine derivatives, which are structurally similar to derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline. nih.gov |

This table highlights the dual inhibitory activity of these related compounds. The SAR of this class of inhibitors indicates that variations in the substituents attached to the core anilino structure can fine-tune the potency and selectivity against different kinases. nih.gov It is plausible that derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline would exhibit a similar trend, where the core scaffold provides the foundational binding, and further modifications dictate the precise selectivity profile.

Information regarding the specific binding of 4-(Cyclohexyloxy)-3-fluoroaniline derivatives to receptors is limited in the current scientific literature. However, the structural features of this scaffold suggest its potential utility in the design of ligands for various receptor types, including G-protein coupled receptors (GPCRs) and nuclear receptors.

The lipophilic cyclohexyloxy group can facilitate entry into hydrophobic ligand-binding pockets, a common feature in many receptors. The fluoro-substituted phenyl ring allows for a range of interactions, including π-π stacking, hydrophobic interactions, and potential halogen bonding, which can contribute to both affinity and specificity.

For example, in the context of GPCRs, the anilino portion could serve as a key interaction point with specific amino acid residues in the transmembrane domains, while the cyclohexyloxy tail could extend into a more lipophilic accessory binding pocket. The precise nature of these interactions would determine the receptor subtype selectivity.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to elucidating the electronic characteristics and inherent reactivity of 4-(Cyclohexyloxy)-3-fluoroaniline. These methods, grounded in the principles of quantum mechanics, offer insights into molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. scispace.com It is used to investigate the electronic structure and properties of molecules by calculating the electron density. scispace.com For a molecule like 4-(Cyclohexyloxy)-3-fluoroaniline, DFT calculations can determine optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chemrxiv.org

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides an indication of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be employed to compute various chemical reactivity descriptors. chemrxiv.org

A study on related fluoroaniline (B8554772) compounds, such as m-fluoroaniline, utilized DFT to explore its structural and electronic characteristics. chemrxiv.org Such studies provide a template for how DFT could be applied to 4-(Cyclohexyloxy)-3-fluoroaniline to understand the influence of the cyclohexyloxy group on the aniline (B41778) ring's electronic properties. The fluorine atom, being highly electronegative, is expected to significantly influence the electron density distribution in the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for 4-(Cyclohexyloxy)-3-fluoroaniline

| Property | Illustrative Value | Unit |

| HOMO Energy | -5.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -850 | Hartrees |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on direct experimental or computational studies of 4-(Cyclohexyloxy)-3-fluoroaniline.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. mpg.de While highly accurate, they are computationally intensive and are often used for smaller molecules. For a molecule of the size of 4-(Cyclohexyloxy)-3-fluoroaniline, ab initio calculations would provide benchmark data for geometry and electronic properties.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations. mpg.deresearchgate.net Methods like AM1 (Austin Model 1) and PM6 (Parametrization Model 6) are faster than DFT and ab initio methods, making them suitable for larger molecules and for preliminary conformational analysis. researchgate.netwalisongo.ac.id These methods can be used to optimize the geometry and calculate the heat of formation for 4-(Cyclohexyloxy)-3-fluoroaniline. researchgate.net While less accurate than DFT, they provide a good starting point for more rigorous computational studies. mpg.de

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand, such as 4-(Cyclohexyloxy)-3-fluoroaniline, might interact with a biological target like a protein receptor.

Molecular docking simulations can predict the most likely binding pose of 4-(Cyclohexyloxy)-3-fluoroaniline within the active site of a target protein. nih.gov The scoring functions used in docking algorithms estimate the binding affinity, which is a measure of the strength of the interaction. nih.gov This allows for the ranking of different potential ligands and the prioritization of those with the highest predicted affinity for a particular biological target. For instance, docking studies on similar heterocyclic compounds have been used to predict their inhibitory activity against enzymes.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The aniline group (-NH2) and the ether oxygen in 4-(Cyclohexyloxy)-3-fluoroaniline can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The cyclohexyl and phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar residues in the protein's binding pocket.

Pi-pi stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen bonds: The fluorine atom can participate in halogen bonding, which is an increasingly recognized noncovalent interaction in medicinal chemistry.

Understanding these key interactions is crucial for the rational design of more potent and selective analogs.

Table 2: Potential Intermolecular Interactions of 4-(Cyclohexyloxy)-3-fluoroaniline in a Hypothetical Protein Binding Site

| Interaction Type | Potential Participating Group(s) on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Aniline (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Ether Oxygen, Fluorine, Aniline Nitrogen | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic | Cyclohexyl Ring, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table is illustrative and lists potential interactions based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of 4-(Cyclohexyloxy)-3-fluoroaniline, a QSAR model could be developed by calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic descriptors: Dipole moment, partial charges, and HOMO/LUMO energies. walisongo.ac.id

Steric descriptors: Molecular volume, surface area, and shape indices. nih.gov

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated, statistical techniques like multiple linear regression or partial least squares are used to build a predictive model. nih.govnih.gov A successful QSAR model can significantly accelerate the drug discovery process by guiding the synthesis of compounds with optimized activity. nih.gov For example, a QSAR study on nicotinamide (B372718) derivatives showed that hydrophobicity and the shape of substituents were key determinants of their inhibitory activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a dynamic view of its behavior over time in a simulated biological environment. nih.gov

For 4-(Cyclohexyloxy)-3-fluoroaniline, conformational analysis would explore the rotational freedom around the C-O and C-N bonds, as well as the puckering of the cyclohexyl ring. The presence of the fluorine atom ortho to the cyclohexyloxy group can influence the preferred orientation of the cyclohexyl ring relative to the aniline plane. Computational studies on related fluoroaniline compounds have shown that halogen substitution can affect the geometry of the amine group and the inversion barrier of the nitrogen atom. umanitoba.ca

In Silico Prediction of Chemical Properties Relevant to Research

In the early stages of drug discovery and materials science, the in silico prediction of physicochemical properties is essential for prioritizing compounds with favorable characteristics. For 4-(Cyclohexyloxy)-3-fluoroaniline, several key properties can be calculated using computational methods. These predictions help to assess its potential drug-likeness and suitability for further experimental investigation.

One of the most important properties is lipophilicity , typically expressed as the logarithm of the partition coefficient (LogP). Lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often crucial for oral bioavailability. Various computational methods can be used to estimate LogP values. grafiati.com

Other relevant properties that can be predicted in silico include water solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are often used in conjunction with "rule-of-five" type filters to assess the potential of a compound to be an orally active drug.

Below is a table of predicted physicochemical properties for 4-(Cyclohexyloxy)-3-fluoroaniline, generated using computational algorithms.

| Property | Predicted Value | Description |

| Molecular Formula | C₁₂H₁₆FNO | The elemental composition of the molecule. |

| Molecular Weight | 209.26 g/mol | The mass of one mole of the compound. |

| cLogP | 3.5 - 4.0 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | The surface area of polar atoms, related to membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms. |

| Rotatable Bonds | 3 | The number of bonds that can rotate freely. |

Note: The predicted values, especially for cLogP, can vary slightly depending on the algorithm used for the calculation. The values presented are typical ranges found in computational databases.

These in silico predictions provide a valuable starting point for the experimental characterization of 4-(Cyclohexyloxy)-3-fluoroaniline and guide its potential applications in research.

Advanced Analytical Characterization Techniques for Derivatives

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. In a typical derivative, distinct signals would be expected for the aromatic protons, the protons of the cyclohexyl ring, and any protons on substituent groups. The fluorine atom at position 3 influences the chemical shifts and coupling patterns of adjacent aromatic protons.

¹³C NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and providing insight into the electronic environment of different parts of the molecule, such as the aromatic ring, the cyclohexyl group, and carbonyl or alkyl groups in derivatives. researchgate.net

¹⁹F NMR is particularly valuable for fluorine-containing compounds. sci-hub.se Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. It provides direct information about the chemical environment of the fluorine atom. In studies on the metabolism of related compounds like 3-chloro-4-fluoroaniline (B193440), ¹⁹F NMR has been instrumental in detecting and quantifying fluorine-containing metabolites in biological samples. nih.gov The chemical shift of the fluorine signal is highly sensitive to changes in substitution on the aromatic ring.

Table 1: Representative NMR Data for Fluoroaniline (B8554772) Derivatives Note: This table is illustrative, showing typical chemical shift ranges for key structural motifs found in fluoroaniline derivatives based on published data for analogous compounds. rsc.orgchemicalbook.com

| Nucleus | Structural Moiety | Typical Chemical Shift (δ) Range (ppm) | Multiplicity and Coupling Constants (J) |

| ¹H | Aromatic Protons (Ar-H) | 6.3 - 7.5 | Doublet (d), Triplet (t), Multiplet (m) with J values typically 2-9 Hz |

| Cyclohexyl Protons (O-CH) | ~4.2 | Multiplet (m) | |

| Cyclohexyl Protons (-CH₂) | 1.2 - 2.1 | Multiplet (m) | |

| Amine Proton (NH₂) | 3.5 - 4.5 | Broad singlet (br s) | |

| ¹³C | Aromatic C-F | 150 - 160 | Doublet, ¹JCF ≈ 240-250 Hz |

| Aromatic C-O | 145 - 155 | ||

| Aromatic C-N | 135 - 145 | ||

| Aromatic C-H | 105 - 125 | ||

| Cyclohexyl C-O | 75 - 85 | ||

| Cyclohexyl C-C | 23 - 35 | ||

| ¹⁹F | Aromatic C-F | -115 to -130 | Multiplet (m) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives. The sample is first separated based on its boiling point and polarity by the gas chromatograph and then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This is useful for purity assessment and identification of byproducts. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with High-Performance Liquid Chromatography (HPLC-MS). It is ideal for less volatile or thermally fragile derivatives. ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. Further fragmentation can be induced (MS/MS) to elucidate the structure of the parent ion, which has been effectively used in metabolic studies of related anilines to identify products of biotransformation such as acetylation and hydroxylation. nih.gov

Table 2: Common Mass Spectrometry Findings for Fluoroaniline Derivatives

| Technique | Ionization Mode | Information Obtained | Example Application |

| GC-MS | Electron Ionization (EI) | Molecular ion peak (M⁺), characteristic fragmentation patterns, separation of isomers. | Purity analysis of thermally stable intermediates. nih.gov |

| HPLC-MS/MS | Electrospray (ESI) | Accurate molecular weight ([M+H]⁺), structural data from fragmentation of selected ions. | Identification of metabolites of 3-chloro-4-fluoroaniline in urine. nih.gov |

IR and UV-Vis spectroscopy provide complementary data focused on a molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds within the molecule. For derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline, IR spectra would confirm the presence of N-H bonds in the amine, C-O ether linkages, C-F bonds, and aromatic C-H and C=C bonds. The positions of these absorption bands can be influenced by the electronic effects of substituents on the aromatic ring. sci-hub.seasianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated π-systems. libretexts.org The aniline (B41778) core is a chromophore that absorbs UV light. Derivatization can shift the wavelength of maximum absorbance (λ_max) and the molar absorptivity, providing evidence of structural changes to the conjugated system. This technique is useful for studying conformational changes and for quantitative analysis using the Beer-Lambert Law. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 4-(Cyclohexyloxy)-3-fluoroaniline Derivatives

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Cyclohexyl Group | C-H Stretch | 2850 - 2950 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1270 |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 |

Crystallographic Analysis for Three-Dimensional Structure Elucidation

While spectroscopic methods reveal molecular connectivity, crystallographic analysis provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. For a derivative of 4-(Cyclohexyloxy)-3-fluoroaniline that forms a suitable crystal, this technique can elucidate its absolute configuration and conformation.

Research on related fluoroaniline derivatives has demonstrated the power of this technique. For example, X-ray diffraction analysis was used to study a series of Schiff base esters derived from 4-fluoroaniline (B128567). These studies confirmed the molecular structure and revealed details about the crystal packing, showing that some derivatives exhibit a monolayer smectic A liquid crystal phase. asianpubs.orgresearchgate.net In other cases, X-ray powder diffraction has been used to determine the crystal system and unit-cell parameters for new triazole derivatives, confirming their structure and purity. researchgate.net This information is critical for understanding structure-property relationships in materials science and medicinal chemistry.

Table 4: Example of Data from X-ray Diffraction Analysis of a Fluoroaniline Derivative Note: This table is based on published data for a (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate derivative, illustrating the type of information obtained. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P222₁ |

| Unit Cell Parameter a (Å) | 20.876 |

| Unit Cell Parameter b (Å) | 12.111 |

| Unit Cell Parameter c (Å) | 6.288 |

| Unit Cell Volume (ų) | 1589.7 |

Chromatographic Purity and Characterization

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

Column Chromatography is a fundamental purification technique used after synthesis to isolate the target derivative from unreacted starting materials, reagents, and byproducts. sci-hub.se

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical method used to determine the purity of the final compound. By using a standardized method, HPLC can separate the target compound from even trace-level impurities. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment (e.g., >99%). HPLC has proven to be a superior method to gas chromatography for monitoring related compounds like 3-chloro-4-fluoroaniline and its metabolites, offering a quicker and more direct analysis without the need for derivatization. researchgate.net The technique is central to metabolic studies, where it is used to separate complex mixtures of metabolites from biological fluids before their detection by MS or NMR. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline. Its versatility allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography, coupled with a range of detectors for sensitive and selective analysis.

Methodologies for analogous fluoroaniline compounds often employ reversed-phase HPLC due to its efficacy in separating moderately polar to nonpolar compounds. For instance, a rapid and sensitive HPLC-mass spectrometry (MS) method was developed for the determination of 4-fluoroaniline in a pharmaceutical product. researchgate.net This method utilized a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with 0.05% acetic acid. researchgate.net Detection was achieved using a single quadrupole mass spectrometer in single ion monitoring mode, which provides high selectivity and sensitivity. researchgate.net The method demonstrated good linearity over a concentration range of 0.94-30.26 ng/mL, with a limit of quantification of 0.94 ng/mL. researchgate.net

In the metabolic studies of related compounds like 3-chloro-4-fluoroaniline, a combination of HPLC with advanced detection techniques such as tandem mass spectrometry (HPLC-MS/MS), nuclear magnetic resonance spectroscopy (HPLC-NMR), and inductively coupled plasma mass spectrometry (HPLC-ICPMS) has been employed. nih.gov These hyphenated techniques are instrumental in identifying and quantifying metabolites, demonstrating the extensive metabolic pathways of such compounds. nih.gov N-acetylation and hydroxylation followed by O-sulfation were identified as major metabolic transformations. nih.gov

Furthermore, an improved HPLC method with electrochemical detection was developed for monitoring exposure to 3-chloro-4-fluoroaniline, highlighting the technique's adaptability for different analytical challenges. researchgate.net This method proved to be more rapid and cost-effective than traditional GC methods. researchgate.net

The following table summarizes typical HPLC conditions that could be adapted for the analysis of 4-(Cyclohexyloxy)-3-fluoroaniline derivatives, based on methods developed for similar fluoroaniline compounds.

Table 1: Illustrative HPLC Parameters for Fluoroaniline Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | researchgate.net |

| Mobile Phase | A: WaterB: Acetonitrile with 0.05% Acetic Acid | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Detection | Single Quadrupole Mass Spectrometer (MS) | researchgate.net |

| Ionization Mode | Positive Ionization | researchgate.net |

| Monitoring Mode | Single Ion Monitoring (SIM) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For aniline derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification.

Derivatization is often a key step in the GC analysis of anilines to improve their volatility and thermal stability. For example, a GC-MS method for the identification and quantification of aniline involved derivatization with 4-carbethoxyhexafluorobutyryl chloride. nih.gov This procedure allowed for the positive identification of the derivatized aniline based on its strong molecular ion in the mass spectrum. nih.gov

Comparative studies have shown that both GC-MS and GC-tandem mass spectrometry (GC-MS/MS) are highly effective for the trace analysis of aniline derivatives in environmental samples like groundwater. d-nb.info These methods can achieve low detection limits and high precision. nih.govd-nb.info For instance, the precision of a GC/MS assay for aniline was reported with within-run and between-run variations of 3.8% and 5.8%, respectively. nih.gov The assay was linear for serum aniline concentrations from 0.5 mg/L to 25.0 mg/L, with a detection limit of 0.1 mg/L. nih.gov

The United States Environmental Protection Agency (EPA) has established methods, such as Method 8131, for the analysis of aniline and its derivatives by gas chromatography using a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds. epa.gov For qualitative confirmation, GC/MS is recommended. epa.gov

Advancements in GC column technology, such as the development of novel stationary phases like derivatized cyclodextrins, offer enhanced separation capabilities for a wide range of compounds, including chiral separations. rsc.org

The table below outlines typical GC conditions that could be applied for the analysis of derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline, based on established methods for other aniline compounds.

Table 2: Illustrative GC Parameters for Aniline Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | 4-Carbethoxyhexafluorobutyryl chloride | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.govd-nb.info |

| Detection Mode | Electron Ionization (EI) | nih.gov |

| Carrier Gas | Helium | |

| Column Type | Capillary Column (e.g., DB-5ms) | |

| Temperature Program | Optimized temperature gradient (e.g., initial hold, ramp to final temperature) |

| Confirmation | Comparison of mass spectrum with a standard | epa.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Cyclohexyloxy)-3-fluoroaniline, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., Cl or Br) at the 4-position of 3-fluoroaniline with cyclohexanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of aryl halide to cyclohexanol), and post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can NMR spectroscopy be utilized to confirm the structure and regiochemistry of 4-(Cyclohexyloxy)-3-fluoroaniline?

- Methodological Answer : ¹H NMR will show distinct signals for the cyclohexyloxy group (δ ~3.5–4.0 ppm for the OCH2 protons and δ ~1.2–1.8 ppm for cyclohexyl CH₂/CH protons) and the aromatic protons. ¹⁹F NMR will confirm the fluorine position (δ ~-110 to -120 ppm for meta-fluorine). 2D NMR (e.g., COSY, HSQC) resolves coupling between the fluorine and adjacent protons, distinguishing it from positional isomers (e.g., 2-fluoro vs. 4-fluoro) .

Q. What are the stability considerations for 4-(Cyclohexyloxy)-3-fluoroaniline under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and oxidation due to the aniline group. Storage recommendations include inert atmospheres (argon), amber glassware, and temperatures ≤-20°C. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products like quinones or dimerization byproducts .

Q. How does the cyclohexyloxy substituent influence the electronic properties of the aniline ring compared to alkoxy or aryloxy groups?

- Methodological Answer : Cyclohexyloxy is a bulky electron-donating group that increases steric hindrance and slightly enhances electron density at the aromatic ring (via resonance). Comparative studies using Hammett σ constants (σₚ for OCyclohexyl ~-0.15 vs. OMe ~-0.27) and DFT calculations reveal reduced conjugation efficiency compared to smaller alkoxy groups, impacting reactivity in subsequent derivatization .

Q. What purification strategies are effective for removing common byproducts (e.g., di-cyclohexylated derivatives) in the synthesis of 4-(Cyclohexyloxy)-3-fluoroaniline?

- Methodological Answer : Di-cyclohexylated byproducts arise from over-substitution. Fractional crystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the target compound. Purity validation via GC-MS or LC-MS ensures residual byproducts are <1% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in 4-(Cyclohexyloxy)-3-fluoroaniline during electrophilic aromatic substitution (EAS)?

- Methodological Answer : The fluorine atom directs EAS via its strong meta-directing effect (σ⁻ inductive effect), while the cyclohexyloxy group acts as an ortho/para director. Competition between these effects can be modeled using DFT (e.g., Gaussian 09) to calculate Fukui indices, showing preferential substitution at the 3-position. Experimental validation via competitive reactions with nitrating agents (HNO₃/H₂SO₄) confirms regiochemical outcomes .

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) resolve structural isomers or degradation products of 4-(Cyclohexyloxy)-3-fluoroaniline?

- Methodological Answer : HiKE-IMS separates isomers based on differences in collision cross-section and ion mobility. For example, 3-fluoro vs. 4-fluoro isomers exhibit distinct drift times under high electric fields (EDR/N ~40–90 Td). Calibration with reference standards (e.g., 3-fluoro-4-methoxyaniline ) enables precise identification. Coupling with MS enhances specificity for degradation product analysis .

Q. What computational approaches predict the solvation effects and solubility of 4-(Cyclohexyloxy)-3-fluoroaniline in non-polar vs. polar solvents?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) with force fields (OPLS-AA) model solvation shells. The cyclohexyloxy group reduces polarity, favoring solubility in dichloromethane (logP ~2.8 predicted via XLogP3 ). Experimental validation via shake-flask method (measuring partition coefficients in octanol/water) aligns with computational results .

Q. How can 4-(Cyclohexyloxy)-3-fluoroaniline be derivatized into pharmacologically relevant scaffolds (e.g., amides or ureas), and what analytical methods validate successful conjugation?

- Methodological Answer : React the aniline with acyl chlorides (e.g., chloroacetyl chloride ) in THF with Et₃N as a base. Reaction progress is monitored via FTIR (disappearance of N-H stretch at ~3400 cm⁻¹). LC-HRMS confirms product mass (e.g., [M+H]⁺ for N-chloroacetyl derivative: calc. 282.12, obs. 282.11). X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What strategies mitigate contradictions in reported reactivity data for 4-(Cyclohexyloxy)-3-fluoroaniline under catalytic hydrogenation conditions?

- Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction of the cyclohexyl group) may arise from catalyst choice (Pd/C vs. Raney Ni) or solvent polarity. Systematic studies under controlled H₂ pressure (1–5 bar) and temperature (25–60°C) with GC-MS analysis identify optimal conditions. Catalyst poisoning (e.g., with quinoline) suppresses side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.